1,1'-(1-Azidoethene-1,2-diyl)dibenzene
Description
1,1'-(1-Azidoethene-1,2-diyl)dibenzene (CAS 1054451-33-0) is an azide-functionalized derivative of the stilbene core structure (1,1'-(ethene-1,2-diyl)dibenzene) . Its molecular formula is C₂₈H₂₂N₆, with a molecular weight of 442.52619 g/mol . The compound features an azide group (-N₃) attached to the ethene backbone, which confers unique reactivity, particularly in click chemistry applications like the Huisgen cycloaddition.
Properties
CAS No. |
61795-22-0 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(1-azido-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11N3/c15-17-16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
InChI Key |
MJWKBLJBFFHFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene typically involves the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). This reaction yields 1,1’-(1-Azidoethene-1,2-diyl)dibenzene.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1-Azidoethene-1,2-diyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Azidoethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene.
Reduction: Amines derived from the reduction of the azido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(1-Azidoethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(1-Azidoethene-1,2-diyl)dibenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The compound can also interact with molecular targets through its benzene rings, facilitating binding to specific receptors or enzymes.
Comparison with Similar Compounds
Structural Analogues
a. Stilbene Derivatives
- Core Structure : The parent compound, 1,1'-(ethene-1,2-diyl)dibenzene (stilbene), lacks functional groups, existing in trans and cis isomeric forms. Stilbenes are bioactive, with resveratrol being a well-studied example .
b. Halogenated Derivatives
- (Z)-(1-Bromobut-1-ene-1,2-diyl)dibenzene : A brominated analog used as a pharmaceutical intermediate. Its stereoselective synthesis emphasizes the importance of halogen positioning in drug design .
- (E)-[1-(4-Halobenzenesulfonyl)-2-iodoethene-1,2-diyl]dibenzene (6a–6c): These β-iodovinyl sulfones (halo = F, Cl, Br) incorporate sulfonyl and iodine groups, enhancing polarity and enabling nucleophilic substitution reactions .
c. Ether-Substituted Derivatives
- 1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene (CAS 36586-15-9): The ethoxy group increases electron density on the ethene backbone, altering reactivity toward electrophilic additions .
Physicochemical Properties
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